
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: is a deuterated derivative of a fatty acid ester. This compound is notable for its incorporation of deuterium atoms, which are isotopes of hydrogen. The presence of deuterium can influence the compound’s physical and chemical properties, making it useful in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the octadeca-9,12-dienoate moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve the use of sodium hydroxide (NaOH) or sodium alkoxides under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acid esters.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
Chemistry: The deuterated compound is used as a tracer in reaction mechanisms and kinetic studies. Its unique isotopic composition allows for the tracking of molecular transformations using techniques such as nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, the compound can be used to study lipid metabolism and the effects of deuterium on biological systems. Deuterated compounds are often employed in metabolic labeling experiments to investigate the dynamics of lipid biosynthesis and degradation .
Medicine: Deuterium incorporation can enhance the metabolic stability and pharmacokinetic properties of pharmaceutical compounds, leading to improved therapeutic efficacy .
Industry: In the industrial sector, the compound can be used as a reference material in analytical chemistry. Its well-defined isotopic composition makes it suitable for calibration purposes in mass spectrometry and other analytical techniques .
作用機序
The mechanism of action of (1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The deuterium atoms can influence the strength and stability of these interactions, potentially altering the compound’s biological activity. The compound may also participate in enzymatic reactions, where the presence of deuterium can affect reaction rates and pathways .
類似化合物との比較
(1-chloro-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate: The non-deuterated analog of the compound.
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: A similar deuterated compound with an additional double bond in the fatty acid chain.
特性
分子式 |
C21H37ClO3 |
|---|---|
分子量 |
378.0 g/mol |
IUPAC名 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C21H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,23H,2-5,8,11-19H2,1H3/b7-6-,10-9-/i18D2,19D2,20D |
InChIキー |
XXIZTUQKOFRDML-HRFNPRCSSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)O |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


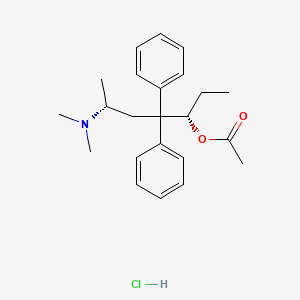
![6-Azatricyclo[6.2.0.02,5]deca-1,3,5,7-tetraene(9CI)](/img/structure/B13825262.png)

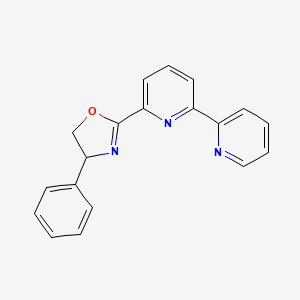
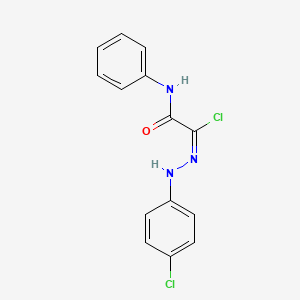
![Acetamide,N-1H-benzo[D]imidazol-1-YL-](/img/structure/B13825286.png)
![(1R,2R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol](/img/structure/B13825295.png)
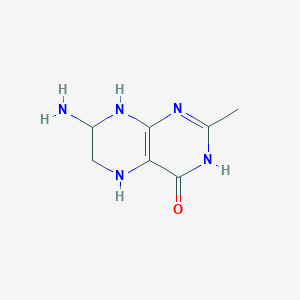
![5-Chloro-4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(methylsulfonyl)pyrimidine](/img/structure/B13825322.png)
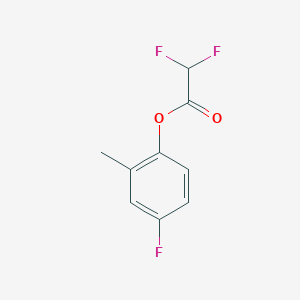


![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B13825338.png)
![4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole](/img/structure/B13825339.png)
